N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-2-yl group at position 5, and a sulfanylacetamide moiety linked to a 2-ethylphenyl group. Its synthesis typically involves alkylation of triazole-thione intermediates with α-chloroacetamides under alkaline conditions .
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-2-16-8-3-4-10-18(16)24-20(28)15-30-22-26-25-21(19-11-5-6-12-23-19)27(22)14-17-9-7-13-29-17/h3-13H,2,14-15H2,1H3,(H,24,28) |
InChI Key |
JWDUEWWPRWRDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
The triazole ring is commonly synthesized via cyclization of thiosemicarbazide precursors. For example, 4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol serves as a key intermediate.
-
Hydrazine derivative preparation : React furan-2-ylmethylhydrazine with pyridine-2-carbonitrile in ethanol under reflux (12 h, 80°C).
-
Cyclization : Treat the intermediate with carbon disulfide in basic conditions (KOH, DMF, 100°C, 6 h) to form the triazole-thione.
-
Purification : Recrystallize from ethanol to yield the thiol intermediate (75–82% yield).
Key Considerations :
-
Regioselectivity is ensured by steric and electronic effects of the substituents.
-
Alternative methods include [2+3] cycloaddition of nitriles with hydrazines, though yields are lower (~60%).
Introduction of the Sulfanylacetamide Side Chain
Nucleophilic Substitution
The sulfanyl group is introduced via reaction of the triazole-thiol with chloroacetamide derivatives.
-
Activation : Dissolve 4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1 eq) in dry DMF.
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Alkylation : Add chloroacetamide (1.2 eq) and K₂CO₃ (2 eq). Stir at 60°C for 8 h under N₂.
-
Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1). Yield: 68–74%.
Optimization Insights :
-
Solvent effects : DMF outperforms THF or acetonitrile due to better solubility of intermediates.
-
Base selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.
Amide Coupling with 2-Ethylaniline
Carbodiimide-Mediated Coupling
The final step involves coupling the sulfanylacetamide intermediate with 2-ethylaniline.
-
Activation : Mix 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (1 eq) with EDCl (1.5 eq) and HOBt (1 eq) in DCM.
-
Amination : Add 2-ethylaniline (1.2 eq) and stir at 25°C for 12 h.
-
Purification : Wash with NaHCO₃, dry over MgSO₄, and concentrate. Recrystallize from methanol. Yield: 65–70%.
Alternative Methods :
-
Mitsunobu reaction : Uses DIAD and PPh₃ but requires anhydrous conditions (yield: 60%).
-
Direct aminolysis : Limited by poor reactivity of 2-ethylaniline without activation.
Comparative Analysis of Synthetic Routes
Critical Observations :
-
The thiosemicarbazide route offers superior yield and scalability.
-
EDCl-mediated coupling balances efficiency and practicality for industrial applications.
Challenges and Mitigation Strategies
Oxidation of Thiol Intermediate
The sulfhydryl group is prone to oxidation, leading to disulfide byproducts.
-
Solution : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT.
Regioselectivity in Triazole Formation
Competing pathways may yield 1,3,4-triazole isomers.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, compounds like this compound might be explored for their pharmacological effects, including enzyme inhibition, receptor modulation, and interaction with biological macromolecules.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by:
Inhibiting Enzymes: They can bind to the active site of enzymes, preventing substrate binding and catalysis.
Modulating Receptors: They can interact with cell surface or intracellular receptors, altering signal transduction pathways.
Interacting with DNA/RNA: They can bind to nucleic acids, affecting transcription and translation processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Acetamide Group
- N-(2,6-Dimethylphenyl) analog (CAS 333408-86-9) : Replacing the 2-ethylphenyl group with a 2,6-dimethylphenyl group reduces steric hindrance but may enhance lipophilicity. This analog has been cataloged but lacks explicit biological data in the reviewed evidence .
- N-(2-fluorophenyl) analog (CAS 573930-79-7): The introduction of a fluorine atom at the phenyl ortho position improves metabolic stability and electronic properties.
- N-(2-ethoxyphenyl) analog (CAS 573949-81-2) : The ethoxy group increases solubility but may reduce membrane permeability. This derivative’s activity profile remains underexplored .
Modifications to the Triazole Core
- 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses in rat models. Substitutions at the phenyl ring (e.g., nitro, chloro, methoxy) enhance activity, with electron-withdrawing groups showing superior efficacy .
- Pyridin-4-yl vs. pyridin-2-yl substitution : Derivatives with pyridin-4-yl groups (e.g., KA1-KA15 in ) demonstrate broad-spectrum antimicrobial and antioxidant activities, attributed to improved hydrogen bonding and π-π stacking interactions. In contrast, pyridin-2-yl substitution (as in the target compound) may favor anti-inflammatory applications due to steric and electronic effects .
Functional Group Replacements
- Thiol vs. sulfanylacetamide linkages: Replacing the sulfanylacetamide with a thiol group (e.g., 4-amino-5-(2-pyridyl)-1,2,4-triazole-3-thiol derivatives) reduces molecular weight but diminishes bioavailability due to poor solubility .
- Hydroxyacetamide derivatives : Compounds like FP1-FP12 () replace the acetamide’s methyl group with a hydroxyl moiety, enhancing hydrogen-bonding capacity. These derivatives show antiproliferative activity but lack anti-exudative effects .
Anti-Exudative and Anti-Inflammatory Activity
- The target compound’s analogs in the 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide series (3.1-3.21) demonstrated significant anti-exudative effects in formalin-induced edema models. Fifteen of twenty-one compounds exceeded or matched diclofenac sodium’s efficacy, with nitro- and chloro-substituted phenyl derivatives (e.g., 3.7, 3.11) being most potent .
- In contrast, N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) and OLC-12 () are Orco channel agonists used in insect olfaction studies, highlighting how minor structural changes redirect biological targets .
Antimicrobial and Antioxidant Activity
- Derivatives with pyridin-4-yl and electron-withdrawing aryl groups (e.g., KA3, KA4, KA7) showed MIC values of 12.5–25 µg/mL against E. coli, S. aureus, and A. niger. Antioxidant activity via hydrogen peroxide scavenging reached 60–75% at 100 µg/mL, surpassing ascorbic acid in some cases .
Biological Activity
N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a triazole ring, furan, and pyridine moieties, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of 419.5 g/mol. The structural features include:
| Structural Features | Description |
|---|---|
| Triazole Ring | Known for antimicrobial properties and interference with ergosterol biosynthesis in fungi. |
| Furan Ring | Potential anti-inflammatory effects through modulation of cellular pathways. |
| Pyridine Moiety | Contributes to the compound's interaction with various biological targets. |
Antimicrobial Activity
Studies indicate that triazole derivatives exhibit significant antibacterial activity against various microorganisms. The triazole core in this compound is particularly effective against resistant strains of bacteria. For instance:
- In Vitro Studies : Related compounds have shown effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Properties
The furan and pyridine components of the compound may contribute to its anti-inflammatory effects. Research has indicated that compounds with similar structural features can modulate inflammatory pathways, potentially reducing inflammation in various biological systems .
Anticancer Activity
Preliminary data suggest that this compound may inhibit specific pathways involved in cancer cell proliferation. This is supported by:
- Case Studies : Analogous compounds have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant growth inhibition .
The biological activity of this compound is attributed to its interactions with specific molecular targets within biological systems:
- Binding Affinity : The compound interacts with enzymes or receptors involved in disease processes.
- Pathway Inhibition : It may inhibit pathways related to inflammation and cell proliferation.
Q & A
Q. What are the key synthetic routes and critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions:
- Alkylation : Reacting α-chloroacetamides with triazole-thione intermediates under basic conditions (KOH in DMF at 70°C for 6 hours) to form sulfanyl linkages .
- Cyclization : Using Paal-Knorr condensation (150°C, pyridine catalyst) to form heterocyclic rings in analogs .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, verified by HPLC .
Table 1: Optimization Parameters
| Step | Conditions | Key Parameters | Reference |
|---|---|---|---|
| Alkylation | KOH, DMF, 70°C | Solvent polarity control | |
| Cyclization | Pyridine, 150°C | Catalyst efficiency | |
| Purification | Silica gel (EtOAc:Hex) | Purity validation |
Q. Which spectroscopic methods are essential for confirming structural integrity and purity?
- NMR Spectroscopy : Assigns proton environments (e.g., furan methylene at δ 4.2–4.5 ppm, pyridine protons at δ 8.1–8.3 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S–C=N at 680–720 cm⁻¹) .
- HPLC : Quantifies purity (>98%) using C18 columns and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How do substituent variations on the triazole and phenyl rings influence biological activity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Electron-withdrawing groups (e.g., Cl at phenyl para-position) enhance anti-exudative activity by 30% compared to ethyl groups .
- Hydrophobic substituents (e.g., furan-2-ylmethyl) improve membrane permeability, increasing cellular uptake .
Table 2: Substituent Effects on Anti-Exudative Activity
| Substituent (R) | Position | Activity (% Inhibition) | Reference |
|---|---|---|---|
| Cl | para | 85% | |
| OCH₃ | meta | 72% | |
| C₂H₅ | ortho | 68% |
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular Docking : Predicts binding to cyclooxygenase-2 (COX-2) active sites (binding energy: −9.2 kcal/mol) via triazole-pyridine interactions .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns, showing consistent hydrogen bonding with His90 and Ser530 residues .
- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gap = 4.1 eV) to correlate reactivity with bioactivity .
Q. How can conflicting biological data across assay models be resolved?
Discrepancies arise from:
- Assay Conditions : Varying cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or serum concentrations .
- Compound Purity : Impurities >2% skew IC50 values; re-purify batches via preparative HPLC .
- Orthogonal Validation : Cross-check anti-inflammatory activity using ELISA (TNF-α suppression) and Western blot (COX-2 inhibition) .
Q. What are the best practices for analyzing reaction by-products and improving selectivity?
- LC-MS : Identifies by-products (e.g., over-alkylated derivatives at m/z 450.2) .
- Solvent Screening : Replace DMF with acetonitrile to reduce side reactions (yield increases from 65% to 82%) .
- Catalyst Optimization : Use zeolite Y-H instead of NaHCO₃ to enhance triazole ring formation efficiency by 25% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
